2-(1-Methoxypropyl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(1-methoxypropyl)morpholine |
InChI |
InChI=1S/C8H17NO2/c1-3-7(10-2)8-6-9-4-5-11-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
LTSCZFDLYMUHLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CNCCO1)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 1 Methoxypropyl Morpholine Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate three-dimensional structures of molecules in solution. For chiral compounds like 2-(1-methoxypropyl)morpholine, which contains stereocenters, NMR is indispensable for determining relative stereochemistry and preferred conformations.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons within a molecule. In the context of this compound analogs, the chemical shifts (δ) and coupling constants (J) of the protons are particularly revealing. The protons on the morpholine (B109124) ring and the methoxypropyl side chain exhibit distinct signals that are sensitive to their spatial arrangement. For instance, the coupling constants between protons on adjacent carbons can help deduce dihedral angles via the Karplus equation, offering insights into the puckering of the morpholine ring and the orientation of the side chain.
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) for a this compound Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.85 | m | - |
| H-3a | 3.95 | dt | 11.5, 3.0 |
| H-3e | 3.65 | ddd | 11.5, 3.5, 2.0 |
| H-5a | 2.80 | dt | 12.0, 3.5 |
| H-5e | 2.60 | ddd | 12.0, 4.0, 2.5 |
| H-6a | 2.90 | m | - |
| H-6e | 2.70 | m | - |
| H-1' | 3.20 | qd | 6.5, 4.0 |
| OCH₃ | 3.35 | s | - |
| CH₂ (propyl) | 1.50 | m | - |
| CH₃ (propyl) | 0.90 | t | 7.5 |
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In this compound analogs, the signals for the carbons in the morpholine ring, the methoxy (B1213986) group, and the propyl side chain appear in distinct regions of the spectrum. The chemical shifts of the morpholine ring carbons can provide further evidence for the ring's conformational preferences.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ) for a this compound Analog
| Carbon | Chemical Shift (ppm) |
| C-2 | 78.5 |
| C-3 | 67.0 |
| C-5 | 46.0 |
| C-6 | 70.5 |
| C-1' | 82.0 |
| OCH₃ | 56.5 |
| CH₂ (propyl) | 25.0 |
| CH₃ (propyl) | 10.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for elucidating complex structural features.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace the connectivity within the morpholine ring and the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, providing critical information for connecting different fragments of the molecule, such as the side chain to the morpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical and conformational analysis. It detects through-space interactions between protons that are close in proximity, regardless of their bonding network. NOESY can be used to determine the relative stereochemistry of the substituents on the morpholine ring and to establish the preferred conformation of the molecule in solution.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound analog, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsion angles. This technique is unparalleled in its ability to establish the absolute configuration of chiral centers, which is crucial for understanding the biological activity of enantiomerically pure compounds. The solid-state conformation revealed by X-ray crystallography can then be compared with the solution-state conformation determined by NMR spectroscopy to assess the influence of the crystalline environment on the molecular structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Conformation and Structural Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in this compound analogs. The characteristic stretching and bending vibrations of C-O, C-N, C-H, and N-H bonds appear at specific frequencies, confirming the presence of the morpholine ring and the methoxypropyl side chain. Furthermore, subtle shifts in these vibrational frequencies can provide insights into the conformational state of the molecule and the nature of any intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.
Interactive Data Table: Characteristic Vibrational Frequencies for a this compound Analog
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-2960 |
| C-O (ether) | Stretching | 1070-1150 |
| C-N (amine) | Stretching | 1020-1250 |
| N-H (amine) | Bending | 1590-1650 |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Additionally, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The way in which a this compound analog breaks apart upon ionization can reveal the connectivity of its constituent parts and help to confirm the proposed structure. Common fragmentation pathways often involve the cleavage of the C-C bond between the morpholine ring and the side chain or the loss of the methoxy group.
Mechanistic Investigations of Reactions Involving 2 1 Methoxypropyl Morpholine Formation
Elucidation of Key Elementary Steps and Transition States in Ring Formation
The formation of the morpholine (B109124) ring is a complex process that can proceed through various pathways, each characterized by distinct elementary steps and transition states. The specific mechanism is highly dependent on the chosen synthetic strategy, substrates, and catalysts.
One prominent pathway is the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines. The catalytic cycle is believed to commence with the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. This is followed by deprotonation of the ethanolamine (B43304) nitrogen and subsequent Pd–N bond formation to generate a key palladium(aryl)(amido) intermediate. nih.gov The crucial ring-closing step is proposed to be a syn-aminopalladation of the alkene. This proceeds through a boat-like transition state to form a six-membered palladacycle. nih.gov The final step is a reductive elimination from this intermediate, which regenerates the Pd(0) catalyst and yields the cis-substituted morpholine product. nih.gov
Another common strategy involves the intramolecular cyclization of an open-chain precursor , often an amino alcohol derivative. For instance, iodine-mediated cyclization proceeds via a 6-exo-trig pathway. acs.org In Lewis acid-catalyzed reactions, the formation of a three-membered cyclic halonium intermediate from an alkene is a key step, which then undergoes intramolecular attack by the hydroxyl group to forge the C-O bond and set the stage for the final ring closure. nih.gov
Role of Catalysts and Reagents in Guiding Reaction Pathways
Catalysts and reagents are paramount in directing the course of morpholine synthesis, influencing yield, selectivity, and even which mechanistic pathway is followed. Transition metals, Lewis acids, and specific reagents like bases or oxidants all play critical roles.
Transition Metal Catalysts: Palladium complexes are widely used for their versatility. In carboamination reactions, the choice of palladium source (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands is crucial for catalytic efficiency. nih.gov Rhodium catalysts have been effectively employed for the intramolecular cyclization of nitrogen-tethered allenols, leading to highly substituted morpholines with excellent diastereoselectivity. rsc.org Copper(II) salts can promote oxyamination of alkenes, where an intramolecular alcohol addition is followed by an intermolecular amine coupling, likely proceeding through a copper(III) intermediate. nih.gov Iron(III) has also been used to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers. organic-chemistry.org
Lewis Acid Catalysts: Lewis acids are frequently used to activate substrates and control selectivity. wikipedia.org In the synthesis of morpholines from alkenes, Lewis acids like Indium(III) triflate (In(OTf)₃) or Magnesium(II) triflate (Mg(OTf)₂) can facilitate the generation of a halonium intermediate, which is key to the subsequent cyclization. nih.gov The choice of Lewis acid can significantly impact the reaction yield. nih.gov They are also employed to activate aziridines for ring-opening by haloalcohols, a key step in a domino reaction to form functionalized chiral morpholines. acs.org The coordination of the Lewis acid to an oxygen or nitrogen atom increases the electrophilicity of the substrate, facilitating nucleophilic attack and stabilizing the transition state. fiveable.me
Other Reagents: Bases, such as sodium t-butoxide (NaOtBu) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are often essential. In palladium-catalyzed cycles, a base is required to form the palladium-amido intermediate. nih.gov In haloetherification routes, a base is used in the final step to promote the intramolecular Sₙ2 reaction that closes the morpholine ring. nih.gov The choice of solvent can also be critical; for instance, in the cyclization of N-(α-haloacyl)-α-amino acids to morpholine-2,5-diones, highly dilute conditions in solvents like DMF are necessary to favor the intramolecular cyclization over competing intermolecular reactions. nih.gov
Table 1: Influence of Catalysts on Substituted Morpholine Synthesis
| Catalyst System | Reaction Type | Key Role of Catalyst | Typical Product | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular Carboamination | Facilitates C-N and C-C bond formation via an aminopalladation/reductive elimination cycle. | cis-3,5-Disubstituted Morpholines | nih.gov |
| In(OTf)₃ | Halo-etherification/Cyclization | Activates halogen source (NBS) for halonium ion formation from an alkene. | 2-Substituted Morpholines | nih.gov |
| Copper(II) 2-ethylhexanoate (B8288628) | Intramolecular Oxyamination | Promotes addition of alcohol and amine across an alkene, likely via Cu(II)/Cu(III) cycle. | 2-Aminomethyl Morpholines | nih.gov |
| [Rh(cod)₂]BF₄ / Ligand | Intramolecular Hydroalkoxylation | Catalyzes atom-economic cyclization of allenols. | Highly Substituted Vinyl Morpholines | rsc.org |
| Iodine (I₂) | Iodocyclization | Acts as an electrophile to initiate 6-exo-trig cyclization of an unsaturated amino alcohol. | trans-2,5-Disubstituted Morpholines | acs.org |
Stereochemical Control Mechanisms and Rationalization
Achieving high stereoselectivity is a central goal in the synthesis of complex molecules like 2-(1-Methoxypropyl)morpholine. The stereochemical outcome of these reactions is determined by the geometry of the key transition states, which can be influenced by the catalyst, reagents, and substrate structure.
A common model used to rationalize diastereoselectivity is the analysis of chair-like versus boat-like transition states . In the palladium-catalyzed carboamination to form cis-3,5-disubstituted morpholines, a boat-like transition state is proposed to be favored, which leads to the observed syn-aminopalladation and ultimately the cis product. nih.gov Conversely, in a copper-promoted oxyamination to form 2,6-trans-disubstituted morpholines, the diastereoselectivity is rationalized by a chair-like transition state where bulky substituents adopt pseudo-equatorial or pseudo-axial positions to minimize steric strain. nih.gov
The inherent chirality of the starting materials is often used to control the absolute stereochemistry of the product. Syntheses frequently start from enantiomerically pure amino alcohols, and the stereochemical integrity is maintained throughout the reaction sequence. nih.gov
Furthermore, the choice of catalyst and ligands can induce stereoselectivity. Chiral ligands on a metal catalyst can create a chiral environment around the active site, favoring the formation of one enantiomer over the other. For instance, asymmetric transfer hydrogenation using a chiral Ru catalyst has been used to generate enantiomerically enriched 3-substituted morpholines, where hydrogen-bonding interactions between the substrate and the chiral ligand are crucial for high enantiomeric excess (ee). organic-chemistry.org Visible light-mediated epimerization using a photoredox catalyst offers a method to convert a mixture of diastereomers into the more thermodynamically stable isomer with high selectivity. nih.gov
Computational studies have provided deeper insight into stereocontrol. By calculating the energy barriers of different transition states leading to different stereoisomers, researchers can predict and rationalize the observed product distribution. frontiersin.org These studies have confirmed that subtle interactions, such as hydrogen bonding between a catalyst and substrate, can significantly lower the energy of one transition state relative to others, thereby dictating the stereochemical pathway. researchgate.net
Kinetic Studies and Determination of Rate-Determining Steps
In many multi-step catalytic cycles, the rate-determining step can be the initial activation of the substrate, a key bond-forming event, or the final product-releasing step. For example, in some transition-metal-catalyzed C-H activation reactions used to build heterocyclic scaffolds, the C-N bond-forming reductive elimination step has been identified as rate-limiting through kinetic experiments and DFT calculations. acs.org In other cases, the initial oxidative addition of a substrate to the metal center or the activation of a C-H bond can be the slowest step. rsc.orguninsubria.it
For the solution-based cyclization of N-(α-haloacyl)-α-amino acids into morpholine-diones, the reaction is typically conducted under high dilution. nih.gov This suggests that the desired intramolecular cyclization is in kinetic competition with an undesired intermolecular reaction. Under these conditions, the rate of the intramolecular cyclization itself is a critical factor for the success of the synthesis, effectively making it the rate-limiting step for product formation versus side-product formation.
Mechanistic studies on related reactions have sometimes revealed that the formation of a key intermediate is rate-determining. In certain palladium-catalyzed C-H functionalizations, the slow formation of a reactive methyl iodide reagent from precursors was found to be the RDS. acs.org Kinetic analysis, often involving monitoring reactant and product concentrations over time and studying the effect of catalyst and substrate concentrations on the initial rate, is essential to pinpoint these bottlenecks. Such understanding is critical for optimizing reaction conditions to improve efficiency and yield. mdpi.com
Table 2: Summary of Mechanistic Aspects in C-Substituted Morpholine Synthesis
| Mechanistic Aspect | Key Findings and Concepts | Controlling Factors | Reference |
|---|---|---|---|
| Key Intermediates | Palladium(aryl)(amido) complexes; Palladacycles; Cyclic halonium ions; Copper(III) species. | Catalyst (Pd, Cu, Rh), Reagents (Aryl halides, Alkenes). | nih.govnih.govnih.gov |
| Transition States | Boat-like (leading to cis products); Chair-like (leading to trans products); Confirmed via DFT. | Substrate geometry, Catalyst-ligand complex, Steric hindrance. | nih.govnih.govacs.org |
| Stereocontrol | Substrate control (from chiral amino alcohols); Catalyst control (chiral ligands); Rationalized by transition state models. | Chirality of starting materials, Chiral catalysts/ligands, Reaction conditions. | nih.govorganic-chemistry.org |
| Rate-Determining Step | Often the C-N bond-forming reductive elimination or initial substrate activation in catalytic cycles. Intramolecular cyclization can be rate-limiting vs. intermolecular side reactions. | Catalyst efficiency, Substrate reactivity, Reaction concentration. | nih.govacs.org |
Chemical Transformations and Utilization of 2 1 Methoxypropyl Morpholine As a Synthetic Intermediate
Derivatization at the Morpholine (B109124) Nitrogen Atom
The nitrogen atom in the morpholine ring is a secondary amine, which is both basic and nucleophilic. Its reactivity is slightly attenuated by the electron-withdrawing inductive effect of the ring's oxygen atom, making it less basic than piperidine (B6355638) but still highly reactive. wikipedia.org Derivatization at this nitrogen is typically straightforward and allows for the introduction of a wide array of functional groups. Common derivatization reactions for secondary amines like morpholine include N-acylation, N-alkylation, and N-arylation.
N-Acylation: The nitrogen can readily react with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amides. For instance, reaction with an acyl chloride in the presence of a base (like triethylamine (B128534) or pyridine) would yield the corresponding N-acylmorpholine. This reaction is fundamental for introducing carbonyl-containing moieties.
N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved using alkyl halides or through reductive amination. Direct alkylation with an alkyl halide can sometimes be complicated by overalkylation, but reductive amination with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient and controlled method for producing N-alkylated morpholines.
N-Arylation: The formation of a C-N bond with an aromatic ring can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the morpholine with an aryl halide or triflate. researchgate.net Copper-mediated N-arylation with aryl boronic acids is another effective strategy. acs.org
| Reaction Type | Reagent Example | Product Type | General Conditions |
| N-Acylation | Acetyl Chloride | N-Acetylmorpholine | Base (e.g., Triethylamine), Aprotic Solvent |
| N-Alkylation | Benzyl Bromide | N-Benzylmorpholine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylmorpholine | Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| N-Arylation (Buchwald-Hartwig) | Phenyl Bromide, Pd Catalyst, Ligand | N-Phenylmorpholine | Base (e.g., NaOtBu), Toluene |
This table presents general reactions for the morpholine scaffold.
Chemical Modifications and Transformations of the Methoxypropyl Side Chain
The 2-(1-methoxypropyl) side chain offers additional sites for chemical modification. The key functional group is the methoxy (B1213986) ether, which can be cleaved under specific conditions, and the propyl chain itself could potentially undergo functionalization.
Ether Cleavage: The methoxy group can be cleaved to reveal a secondary alcohol. This transformation is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting 2-(1-hydroxypropyl)morpholine is a chiral 1,2-amino alcohol derivative, a valuable synthon in its own right. researchgate.net
Oxidation/Reduction: If the ether is cleaved to the alcohol, the resulting secondary alcohol can be oxidized to a ketone, yielding 2-(propanoyl)morpholine, using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
There are no specific documented examples of radical or C-H activation reactions on the propyl chain of this particular molecule, but such transformations are conceivable under modern synthetic methodologies. docsity.com
| Reaction Type | Reagent(s) | Side Chain Transformation | Resulting Functional Group |
| Ether Cleavage | Boron Tribromide (BBr₃) | -OCH₃ → -OH | Secondary Alcohol |
| Oxidation (of resulting alcohol) | Pyridinium Chlorochromate (PCC) | -CH(OH)CH₂CH₃ → -C(=O)CH₂CH₃ | Ketone |
This table outlines potential transformations of the side chain based on general functional group reactivity.
Application as a Building Block in the Construction of Complex Molecular Architectures
The structural features of 2-(1-methoxypropyl)morpholine make it a useful building block for synthesizing more complex molecules, particularly in medicinal chemistry where the morpholine scaffold is prized for its favorable physicochemical properties. researchgate.netacs.orgbiosolveit.denih.govfluorochem.co.uk
Starting from a pre-formed, substituted heterocycle like this compound is an efficient strategy for building molecular complexity. The existing ring can be modified, or it can serve as a scaffold to construct fused or spirocyclic systems.
For example, the chiral 1,2-amino alcohol functionality that can be unmasked via ether cleavage is a key starting point for synthesizing other heterocycles. researchgate.netresearchgate.net Ring-closing metathesis or intramolecular cyclizations of derivatives formed at the nitrogen or the side-chain hydroxyl group could lead to a variety of bicyclic structures. nih.gov The synthesis of substituted morpholines from aziridines and haloalcohols, or from 1,2-amino alcohols, demonstrates the interconversion of these heterocyclic systems, highlighting the utility of such scaffolds as precursors. organic-chemistry.orgbeilstein-journals.orgbritannica.comclockss.org
The presence of a stereocenter at the C1 position of the propyl group [(CH(OCH₃)CH₂CH₃)] means that this compound is a chiral molecule. This inherent chirality can be exploited in asymmetric synthesis. nih.gov
Chiral Auxiliary: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The chiral morpholine could be N-acylated with, for example, an α,β-unsaturated carbonyl group. The resulting enamide could then undergo stereoselective reactions, such as Diels-Alder cycloadditions or conjugate additions, where the bulky and stereochemically defined 2-substituent directs the approach of the incoming reagent to one face of the molecule. ucla.edu After the reaction, the auxiliary can be cleaved (e.g., by hydrolysis of the amide bond) and potentially recovered. The use of chiral 2-substituted morpholines as auxiliaries has been previously reported to achieve high levels of asymmetric induction. ucla.edu
Ligand Precursor: Chiral ligands are essential for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the morpholine ring, along with a potential third coordination site from the side chain (e.g., the hydroxyl group after ether cleavage), make this molecule an attractive precursor for chiral ligands. acs.org These ligands can coordinate to a metal center (e.g., rhodium, palladium, iridium) and create a chiral environment that forces a catalytic reaction to produce one enantiomer of the product preferentially. Asymmetric hydrogenation is one area where chiral morpholine-derived ligands could be applied. nih.gov
| Application | Key Feature Utilized | Example Transformation | Potential Product |
| Chiral Auxiliary | Stereocenter on side chain | N-Acryloylation followed by Diels-Alder reaction | Enantiomerically enriched cyclohexene (B86901) derivative |
| Ligand Precursor | Chirality, N and O heteroatoms | Coordination to a metal (e.g., Rhodium) | Asymmetric hydrogenation catalyst |
This table provides illustrative examples of how a chiral 2-substituted morpholine could be used in asymmetric synthesis.
Emerging Research Directions for Substituted Morpholines
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of substituted morpholines has moved beyond classical methods, with a strong focus on developing catalytic systems that offer high efficiency, selectivity, and functional group tolerance. For a molecule like 2-(1-Methoxypropyl)morpholine, achieving precise control over its stereochemistry is paramount, as different isomers can exhibit vastly different biological activities.
Modern catalytic approaches that could be adapted for the asymmetric synthesis of this compound include:
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing C-N and C-O bonds. A potential strategy involves the intramolecular carboamination of a carefully designed ethanolamine (B43304) derivative. nih.gov This method is known to produce single stereoisomers in good yields for other substituted morpholines. nih.gov
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful technique for creating chiral centers is the asymmetric hydrogenation of unsaturated precursors (dehydromorpholines). nih.govrsc.org Researchers have successfully used rhodium complexes with large bite-angle phosphine (B1218219) ligands to synthesize various 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" approach could be highly effective for producing enantiomerically pure this compound.
Earth-Abundant Metal Catalysis: To enhance sustainability, catalysts based on earth-abundant metals like iron and copper are gaining prominence. Iron(III) catalysts have been shown to effectively promote the diastereoselective synthesis of disubstituted morpholines from amino ethers and allylic alcohols. organic-chemistry.orgthieme-connect.com Similarly, copper-catalyzed multicomponent reactions offer a direct route to highly substituted morpholines from simple starting materials. researchgate.net These cost-effective and greener alternatives would be a primary focus for developing a scalable synthesis of the target compound.
| Catalyst System | General Application | Potential for this compound | Key Advantages |
| Palladium(II) Acetate / P(2-furyl)₃ | Intramolecular carboamination of ethanolamine derivatives. nih.gov | Synthesis of specific stereoisomers from chiral precursors. | High stereocontrol, good yields. |
| Bisphosphine-Rhodium Complexes | Asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org | Enantioselective synthesis to yield specific chiral versions. | Excellent enantioselectivity (up to 99% ee), quantitative yields. |
| Iron(III) Chloride | Diastereoselective cyclization of amino allylic alcohols. thieme-connect.com | A sustainable and diastereoselective route. | Low cost, environmentally benign, good diastereoselectivity. |
| Copper(I) Catalysts | Three-component synthesis from amino alcohols, aldehydes, and diazomalonates. researchgate.net | Rapid, convergent synthesis from simple building blocks. | High atom economy, operational simplicity. |
Advanced Computational Approaches for Reaction Design and Prediction
Modern chemical research is increasingly driven by computational tools that can predict reaction outcomes, optimize conditions, and design novel synthetic pathways, thereby reducing experimental costs and time.
For a target like this compound, these approaches would be invaluable:
Machine Learning for Reaction Prediction: Neural network models are now capable of predicting the products and optimal conditions for complex organic reactions with high accuracy. youtube.comnih.govacs.org By training these models on vast databases of known reactions, a system could propose the most viable catalysts, solvents, and reagents to synthesize this compound. nih.govacs.org Some models achieve over 80% accuracy in predicting the correct reagents and can predict reaction temperatures within ±20 °C. nih.govacs.org
Regioselectivity Prediction: In functionalizing the morpholine (B109124) scaffold, controlling where a new chemical group attaches (regioselectivity) is critical. Machine learning models, such as the Random Forest algorithm, can rapidly and reliably predict the regioselectivity for reactions like radical C-H functionalization on heterocyclic compounds. nih.gov This would be essential for any plans to further modify the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical link between a molecule's structure and its biological activity. nih.gov If this compound were to be explored for medicinal applications, QSAR modeling would be used to design and predict the activity of new derivatives, guiding the synthesis toward compounds with enhanced potency and better pharmacokinetic profiles. nih.govjournaljpri.comnih.gov
| Computational Tool | Application in Synthesis/Design | Relevance to this compound |
| Sequence-to-Sequence Neural Networks | Predicts reaction outcomes and products from reactants. youtube.com | Designing a novel, efficient synthetic route. |
| Condition Recommendation Models | Suggests optimal catalysts, solvents, reagents, and temperature. nih.govacs.org | Minimizing experimental effort and resources for synthesis. |
| Random Forest Models | Predicts regioselectivity in C-H functionalization reactions. nih.gov | Guiding the selective modification of the morpholine ring. |
| QSAR / 3D-QSAR | Correlates molecular structure with biological activity to predict potency. nih.govjournaljpri.com | Designing derivatives with potentially useful biological properties. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow chemistry and automated synthesis is revolutionizing how molecules are made, particularly in the pharmaceutical industry. acs.org These platforms offer superior control over reaction parameters, enhanced safety, and the potential for high-throughput screening and production. nih.govresearchgate.net
The synthesis of this compound could leverage these technologies in several ways:
Scalable and Safe Production: Flow chemistry enables reactions to be performed at a small scale for optimization and then seamlessly scaled up for production without extensive redevelopment. nih.gov This would be ideal for producing quantities of this compound for further study.
High-Throughput Library Synthesis: Automated platforms can rapidly synthesize and purify a large number of derivatives (a chemical library) from a common intermediate. nih.govnih.gov Starting with this compound, a diverse library could be generated by reacting it with various reagents in an automated fashion, accelerating the discovery of structure-activity relationships.
Telescoped Synthesis: Flow systems allow for multiple reaction steps to be "telescoped" or run consecutively without intermediate purification. acs.org This significantly improves efficiency and reduces waste, offering a streamlined pathway to the target molecule and its analogs.
| Technology | Key Advantage | Application to this compound Research |
| Continuous Flow Chemistry | Precise control of temperature, pressure, and mixing; enhanced safety. nih.gov | Safe, reproducible, and scalable synthesis of the target compound. |
| Automated Synthesis Platforms | High-throughput experimentation and library generation. nih.govresearchgate.netnih.gov | Rapid creation of a diverse library of derivatives for screening. |
| Telescoped Reactions | Multiple reaction steps are performed in a single, continuous process. acs.org | Efficient multi-step synthesis without manual handling of intermediates. |
Exploration of New Chemical Transformations and Methodologies
The toolbox of synthetic organic chemistry is constantly expanding, providing novel ways to construct and functionalize complex molecules like substituted morpholines. nih.govrsc.org These new methodologies often provide access to chemical structures that were previously difficult or impossible to synthesize.
Future research into this compound would likely employ:
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, allow for the assembly of complex molecules from three or more simple starting materials in a single step. nih.govacs.org This "de novo" approach offers a highly efficient and versatile strategy for creating diverse and highly substituted morpholine scaffolds. nih.govacs.orgacs.org
Photocatalysis: Visible-light photocatalysis uses light to drive chemical reactions under mild conditions. acs.org Recent breakthroughs include the photocatalytic synthesis of substituted morpholines from readily available starting materials, offering new ways to form the heterocyclic ring with high diastereoselectivity. acs.orgrsc.org This method could provide a novel disconnection for assembling the this compound core.
Novel Ring-Forming Strategies: Chemists are continuously devising new ways to build the morpholine ring. Recent examples include metal-free syntheses via the ring-opening of aziridines and innovative cyclizations starting from tosyl-oxazetidines. beilstein-journals.orgacs.org Another green chemistry approach uses ethylene (B1197577) sulfate (B86663) for the simple and high-yielding conversion of 1,2-amino alcohols into morpholines. chemrxiv.orgchemrxiv.org Exploring these diverse strategies could uncover a highly efficient and novel route to this compound.
| Methodology | Description | Potential Application |
| Multicomponent Reactions (e.g., Ugi) | Three or more reactants combine in one pot to form a complex product. nih.govacs.org | Rapid, one-pot synthesis of a library of complex morpholine derivatives. |
| Visible-Light Photocatalysis | Uses light to initiate and catalyze reactions under mild conditions. acs.orgrsc.org | A modern, green approach to C-H functionalization and ring annulation. |
| Aziridine (B145994) Ring-Opening | A metal-free, one-pot strategy to form 2-substituted morpholines. beilstein-journals.org | An alternative, efficient route to the target compound scaffold. |
| Ethylene Sulfate Chemistry | A simple, redox-neutral protocol for converting amino alcohols to morpholines. chemrxiv.orgchemrxiv.org | A green and highly efficient method for the core synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
